molecular formula C13H10BrFO B14019575 (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol

(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B14019575
M. Wt: 281.12 g/mol
InChI Key: ADYDKTURTMWUSP-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

    Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.

    Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced through a formylation reaction followed by reduction. For example, the formylation can be achieved using a Vilsmeier-Haack reaction, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the bromine or fluorine atoms can be replaced with hydrogen using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon with hydrogen gas, or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: (5-Hydroxy-2-fluoro-[1,1’-biphenyl]-3-yl)methanol or (5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-yl)methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.

Medicine:

    Drug Development: The unique structural features of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol make it a potential candidate for drug development, particularly in the design of molecules that target specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The hydroxymethyl group and the halogen atoms play crucial roles in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)thiol: Similar structure but with a thiol group instead of a hydroxymethyl group.

    (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, gives (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-phenylphenyl)methanol

InChI

InChI=1S/C13H10BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

ADYDKTURTMWUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2F)CO)Br

Origin of Product

United States

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